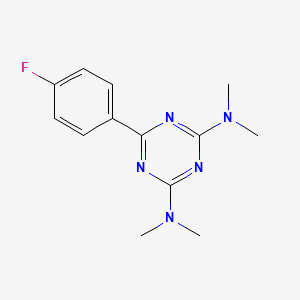
2-Fluoro-4-fluorosulfonylphenyl N-m-chlorophenyl-carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chlorophenyl)Carbamic Acid 2-Fluoro-4-(Fluorosulfonyl)Phenyl Ester is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a carbamic acid ester group, a chlorophenyl group, and a fluorosulfonyl group, which contribute to its reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)Carbamic Acid 2-Fluoro-4-(Fluorosulfonyl)Phenyl Ester typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-chloroaniline with phosgene to form N-(3-chlorophenyl)carbamoyl chloride. This intermediate is then reacted with 2-fluoro-4-(fluorosulfonyl)phenol under basic conditions to yield the final ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Chlorophenyl)Carbamic Acid 2-Fluoro-4-(Fluorosulfonyl)Phenyl Ester can undergo various chemical reactions, including:
Substitution Reactions: The presence of the chlorophenyl and fluorosulfonyl groups makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and phenol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester linkage yields N-(3-chlorophenyl)carbamic acid and 2-fluoro-4-(fluorosulfonyl)phenol .
Wissenschaftliche Forschungsanwendungen
N-(3-Chlorophenyl)Carbamic Acid 2-Fluoro-4-(Fluorosulfonyl)Phenyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which N-(3-Chlorophenyl)Carbamic Acid 2-Fluoro-4-(Fluorosulfonyl)Phenyl Ester exerts its effects involves interactions with various molecular targets. The compound’s functional groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Chlorophenyl)Carbamic Acid Phenyl Ester
- N-(3-Chlorophenyl)Carbamic Acid 4-Fluorophenyl Ester
- N-(3-Chlorophenyl)Carbamic Acid 2-Fluorophenyl Ester
Uniqueness
This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development .
Eigenschaften
CAS-Nummer |
23379-26-2 |
|---|---|
Molekularformel |
C13H8ClF2NO4S |
Molekulargewicht |
347.72 g/mol |
IUPAC-Name |
(2-fluoro-4-fluorosulfonylphenyl) N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H8ClF2NO4S/c14-8-2-1-3-9(6-8)17-13(18)21-12-5-4-10(7-11(12)15)22(16,19)20/h1-7H,(H,17,18) |
InChI-Schlüssel |
BQALWMOTOVRDLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OC2=C(C=C(C=C2)S(=O)(=O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B13424476.png)
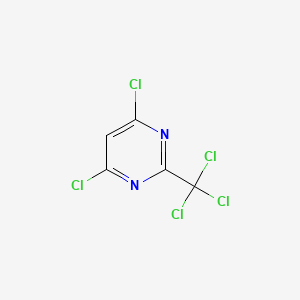
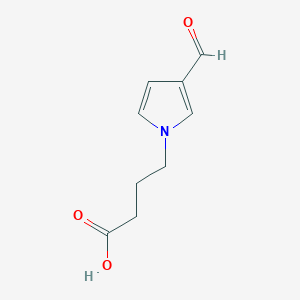
![(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13424489.png)

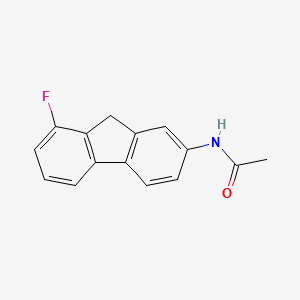
pyridine](/img/structure/B13424508.png)

![Bicyclo[2.2.2]octane, 1-fluoro-4-phenyl-](/img/structure/B13424513.png)

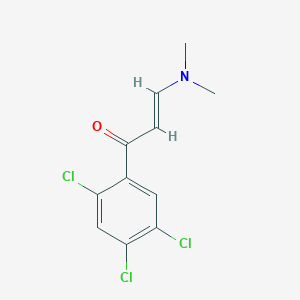
![Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B13424529.png)
